4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl methanesulfonate

Catalog No.
S12281567
CAS No.
M.F
C14H19NO5S
M. Wt
313.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)buty...

Product Name

4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl methanesulfonate

IUPAC Name

4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl methanesulfonate

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

InChI

InChI=1S/C14H19NO5S/c1-21(17,18)20-9-3-2-8-19-12-6-4-11-5-7-14(16)15-13(11)10-12/h4,6,10H,2-3,5,7-9H2,1H3,(H,15,16)

InChI Key

ZOBHAJKSWCVZCY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCCOC1=CC2=C(CCC(=O)N2)C=C1

4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl methanesulfonate is a chemical compound characterized by its unique structure, which includes a butyl chain attached to a methanesulfonate group and a 2-oxo-1,2,3,4-tetrahydroquinoline moiety. This compound is part of a broader class of derivatives that exhibit potential pharmaceutical applications due to their structural complexity and biological activity.

The molecular formula for this compound is C13H17NO4SC_{13}H_{17}NO_4S, and it features a methanesulfonate group that enhances its solubility and reactivity in biological systems. The presence of the tetrahydroquinoline structure is significant as it is often associated with various biological activities, including neuropharmacological effects.

The chemical behavior of 4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl methanesulfonate can be explored through several reactions:

  • Nucleophilic Substitution: The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: In the presence of water, the methanesulfonate can undergo hydrolysis to yield the corresponding alcohol and methanesulfonic acid.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form more complex derivatives.

Compounds containing the tetrahydroquinoline framework have been studied for their diverse biological activities. Specifically, 4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl methanesulfonate may exhibit:

  • Antidepressant Effects: Similar compounds have shown potential in modulating neurotransmitter systems linked to mood regulation.
  • Antimicrobial Properties: The structural elements may confer activity against various bacterial strains.
  • Neuroprotective Effects: The compound's ability to penetrate the blood-brain barrier suggests potential applications in neuroprotection.

The synthesis of 4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl methanesulfonate typically involves multi-step organic reactions:

  • Formation of Tetrahydroquinoline: Starting from an appropriate aniline derivative and using cyclization methods.
  • Alkylation: The tetrahydroquinoline derivative can be alkylated with butyl halides under basic conditions to form the butyl ether.
  • Methanesulfonation: Finally, treatment with methanesulfonic acid or its derivatives yields the desired methanesulfonate.

This compound has potential applications in several fields:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or neuroprotective agents.
  • Chemical Biology: Useful in probing biological pathways due to its reactive functional groups.
  • Material Science: Potential use in developing new materials with specific solubility and reactivity profiles.

Studies focusing on the interactions of 4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl methanesulfonate with biological targets are crucial for understanding its pharmacological potential. Key areas include:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors or enzymes.
  • Cell Culture Experiments: Assessing cytotoxicity and cellular uptake mechanisms.
  • In Vivo Studies: Evaluating pharmacokinetics and pharmacodynamics in animal models.

Several compounds share structural features with 4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl methanesulfonate. Here are some notable examples:

Compound NameStructureUnique Features
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)butanoic acidStructureLacks the methanesulfonate group; focuses more on carboxylic acid functionality.
AripiprazoleStructureAn antipsychotic drug that has similar structural motifs but different pharmacological profiles.
4-(N,N-Dimethylamino)-6-methylthieno[3,2-b]pyridineStructureContains a different heterocyclic system; used for different therapeutic indications.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

313.09839388 g/mol

Monoisotopic Mass

313.09839388 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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